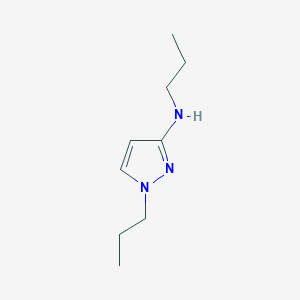
tert-butyl (2R)-3-amino-2-methylazetidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (2R)-3-amino-2-methylazetidine-1-carboxylate is a compound of interest in organic chemistry due to its unique structure and potential applications. It features a tert-butyl group, an amino group, and a methylazetidine ring, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of tert-butyl (2R)-3-amino-2-methylazetidine-1-carboxylate typically involves the reaction of tert-butyl esters with amino acid derivatives. One common method is the addition of tert-butanol to protected amino acids using anhydrous magnesium sulfate and boron trifluoride diethyl etherate as reagents . This method provides good yields and tolerates a variety of amino acid side chains and substituents.
Industrial Production Methods
In industrial settings, the synthesis of tert-butyl esters can be achieved using flow microreactor systems. This method is more efficient, versatile, and sustainable compared to traditional batch processes . The use of tert-butyl hydroperoxide in the presence of benzyl cyanides under metal-free conditions is another efficient method for the preparation of tert-butyl esters .
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl (2R)-3-amino-2-methylazetidine-1-carboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: tert-Butyl hydroperoxide is commonly used.
Substitution: α,α-Dichlorodiphenylmethane and SnCl2 are typical reagents.
Major Products
The major products formed from these reactions include various esters and amides, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
tert-Butyl (2R)-3-amino-2-methylazetidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for amino acids.
Biology: The tert-butyl group is used as a probe in NMR studies due to its high sensitivity.
Medicine: It is involved in the synthesis of pharmaceutical compounds and intermediates.
Industry: It is used in the production of various esters and amides for industrial applications.
Mecanismo De Acción
The mechanism of action of tert-butyl (2R)-3-amino-2-methylazetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The tert-butyl group can facilitate the cleavage of C-O bonds in carbamates, carbonates, esters, and ethers under mild conditions . This reactivity is crucial for its role in various chemical transformations and applications.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl esters: These compounds share the tert-butyl group and are used in similar applications.
tert-Butyl carbamates: These compounds also feature the tert-butyl group and are used as protecting groups in organic synthesis.
Uniqueness
tert-Butyl (2R)-3-amino-2-methylazetidine-1-carboxylate is unique due to its combination of a tert-butyl group, an amino group, and a methylazetidine ring. This combination provides it with distinct reactivity patterns and applications in various fields of research and industry.
Propiedades
Número CAS |
2231670-05-4 |
|---|---|
Fórmula molecular |
C9H18N2O2 |
Peso molecular |
186.25 g/mol |
Nombre IUPAC |
tert-butyl (2R)-3-amino-2-methylazetidine-1-carboxylate |
InChI |
InChI=1S/C9H18N2O2/c1-6-7(10)5-11(6)8(12)13-9(2,3)4/h6-7H,5,10H2,1-4H3/t6-,7?/m1/s1 |
Clave InChI |
KMNTYEYDNBONGP-ULUSZKPHSA-N |
SMILES isomérico |
C[C@@H]1C(CN1C(=O)OC(C)(C)C)N |
SMILES canónico |
CC1C(CN1C(=O)OC(C)(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine](/img/structure/B11728534.png)
![(3-ethoxypropyl)({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11728538.png)
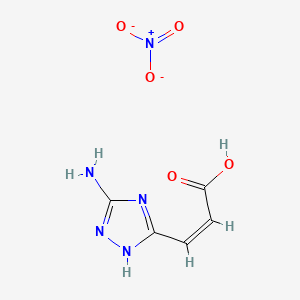
![[2-(4-fluorophenyl)ethyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11728553.png)
![N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11728560.png)

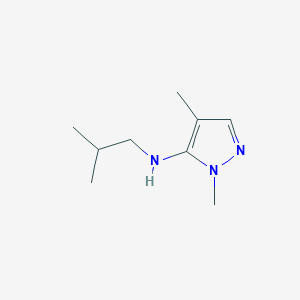
![{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}[(oxolan-2-yl)methyl]amine](/img/structure/B11728576.png)

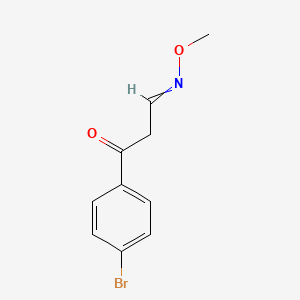

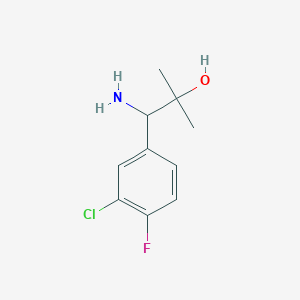
![2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-ethylpropanamide](/img/structure/B11728603.png)
